Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 851949-52-5
VCID: VC4296929
InChI: InChI=1S/C22H14ClFN4O6S/c1-2-34-22(31)18-15-10-35-20(25-19(29)14-9-11(23)3-8-16(14)28(32)33)17(15)21(30)27(26-18)13-6-4-12(24)5-7-13/h3-10H,2H2,1H3,(H,25,29)
SMILES: CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F
Molecular Formula: C22H14ClFN4O6S
Molecular Weight: 516.88

Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 851949-52-5

Cat. No.: VC4296929

Molecular Formula: C22H14ClFN4O6S

Molecular Weight: 516.88

* For research use only. Not for human or veterinary use.

Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate - 851949-52-5

Specification

CAS No. 851949-52-5
Molecular Formula C22H14ClFN4O6S
Molecular Weight 516.88
IUPAC Name ethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C22H14ClFN4O6S/c1-2-34-22(31)18-15-10-35-20(25-19(29)14-9-11(23)3-8-16(14)28(32)33)17(15)21(30)27(26-18)13-6-4-12(24)5-7-13/h3-10H,2H2,1H3,(H,25,29)
Standard InChI Key IPAXNQHKCRHDBF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F

Introduction

Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry and drug discovery. The compound features a unique structural framework that includes a thieno[3,4-d]pyridazine core, chloro and nitro substituents, and a fluorophenyl group, which contribute to its reactivity and potential pharmacological properties.

Synthesis

The synthesis of Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions. A common method might include the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions, similar to the synthesis of related compounds.

Biological Activities:

  • Pharmacological Properties: The thieno[3,4-d]pyridazine class has been identified as having antimicrobial and anticancer activities.

  • Mechanism of Action: Derivatives based on this compound may act as allosteric modulators of adenosine receptors, influencing receptor signaling pathways.

Applications:

  • Medicinal Chemistry: The compound's unique structural features suggest various biological activities, making it a subject of interest in pharmacological research.

  • Drug Discovery: Its potential applications in drug discovery are significant due to its ability to modulate physiological responses mediated by adenosine receptors.

Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
Ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylateNot specifiedApproximately 498.89Allosteric modulator of adenosine A1 receptor
Ethyl 5-Amino-3-(4-nitrophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateC15H12N4O5S360.3Potential in medicinal chemistry
Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateC22H14ClFN4O6S516.88Potential in medicinal chemistry

Research Implications:

  • The compound's reactivity and potential biological activities make it a valuable subject for further research in medicinal chemistry.

  • Its role as a potential modulator of adenosine receptors suggests applications in modulating physiological responses.

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